molecular formula C14H10F3NOS B14943453 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B14943453
M. Wt: 297.30 g/mol
InChI Key: PUYDZKFUNPVUPT-UHFFFAOYSA-N
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Description

7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydrothieno[3,2-b]pyridinone core. The presence of the trifluoromethyl group often imparts significant biological activity and stability to the compound, making it a valuable target for synthesis and study.

Preparation Methods

The synthesis of 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, under specific reaction conditions to ensure the selective introduction of the trifluoromethyl group onto the phenyl ring.

    Final assembly: The final step involves coupling the trifluoromethylated phenyl ring with the thieno[3,2-b]pyridine core under appropriate conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to improve yield, scalability, and cost-effectiveness.

Chemical Reactions Analysis

7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under specific conditions. Common reagents for these reactions include nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its biological activity makes it a valuable compound for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties are explored in the development of new drugs for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of materials with specific properties, such as improved stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group often enhances the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar compounds to 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one include other trifluoromethylated phenyl derivatives and thieno[3,2-b]pyridine analogs. These compounds share structural similarities but may differ in their specific functional groups or substitution patterns. The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the thieno[3,2-b]pyridine core, which imparts distinct chemical and biological properties.

Some similar compounds include:

  • 4-(trifluoromethyl)phenyl thiourea
  • 4-(trifluoromethyl)pyridine
  • 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines

Properties

Molecular Formula

C14H10F3NOS

Molecular Weight

297.30 g/mol

IUPAC Name

7-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C14H10F3NOS/c15-14(16,17)9-3-1-8(2-4-9)10-7-12(19)18-11-5-6-20-13(10)11/h1-6,10H,7H2,(H,18,19)

InChI Key

PUYDZKFUNPVUPT-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CS2)NC1=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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